BenchChemオンラインストアへようこそ!

[4-oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Aldose reductase inhibition Structure-activity relationship N3-substitution effect

[4-Oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (also referred to as 2-PB-OTA or CHEMBL1172417) is a synthetic rhodanine-3-acetic acid derivative featuring a 3-phenoxybenzylidene substituent at the C5 position and a free carboxylic acid at the N3 position. It belongs to the 5-arylidene-4-oxo-2-thioxothiazolidin-3-yl acetic acid chemotype, a scaffold with demonstrated nanomolar aldose reductase (ALR2) inhibitory activity.

Molecular Formula C18H13NO4S2
Molecular Weight 371.4 g/mol
Cat. No. B3478859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Molecular FormulaC18H13NO4S2
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O
InChIInChI=1S/C18H13NO4S2/c20-16(21)11-19-17(22)15(25-18(19)24)10-12-5-4-8-14(9-12)23-13-6-2-1-3-7-13/h1-10H,11H2,(H,20,21)/b15-10+
InChIKeyNJNBOILPWXEYGR-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-Oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid: A 5-Arylidene-Rhodanine-3-Acetic Acid Aldose Reductase Inhibitor


[4-Oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (also referred to as 2-PB-OTA or CHEMBL1172417) is a synthetic rhodanine-3-acetic acid derivative featuring a 3-phenoxybenzylidene substituent at the C5 position and a free carboxylic acid at the N3 position. It belongs to the 5-arylidene-4-oxo-2-thioxothiazolidin-3-yl acetic acid chemotype, a scaffold with demonstrated nanomolar aldose reductase (ALR2) inhibitory activity [1]. The compound has a molecular formula of C₁₈H₁₃NO₄S₂ and a molecular weight of 371.43 g/mol . Its closest structural analogs include the marketed ALR2 inhibitor epalrestat, the N3-unsubstituted 5-(3-phenoxybenzylidene)-2-thioxothiazolidin-4-one, and the 2,4-dioxo (thiazolidinedione) counterpart, none of which fully replicate its combined potency and multi-target profile [1].

Why Rhodanine-3-Acetic Acid Derivatives Are Not Interchangeable: The Case of [4-Oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid


Rhodanine-3-acetic acid derivatives with different 5-arylidene substituents, N3 modifications, or C2 heteroatom replacements exhibit profoundly divergent biological activities that preclude generic substitution. Removal of the N3-acetic acid moiety alone can reduce ALR2 inhibitory activity from nanomolar to micromolar or render compounds completely inactive [1]. Replacement of the 2-thioxo group with a 2-oxo (yielding a 2,4-thiazolidinedione) can abolish ALR2 inhibition entirely even when the identical 3-phenoxybenzylidene substitution is retained [2]. Furthermore, the 3-phenoxy substitution pattern on the benzylidene ring confers a distinct multi-target pharmacological fingerprint—including HCV NS5B polymerase inhibition—that is not recapitulated by halogenated or simple benzylidene analogs [1]. These SAR discontinuities mean that procurement of a generic 'rhodanine acetic acid' compound without verifying the exact substitution pattern carries a high risk of obtaining a molecule with fundamentally different potency, selectivity, and target engagement profile.

Quantitative Differentiation Evidence for [4-Oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid vs. Closest Analogs


N3-Acetic Acid Substitution Confers a ~7.2-Fold Gain in ALR2 Inhibitory Potency vs. the N3-Unsubstituted Analog

The presence of the N3-acetic acid moiety is a critical potency determinant. In the same bovine lens aldose reductase assay platform (University of Messina/ChEMBL curated data), the target compound [4-oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid exhibited an IC50 of 410 nM [1]. Its closest structural comparator—5-(3-phenoxybenzylidene)-2-thioxothiazolidin-4-one (CHEMBL161669), which retains the identical C5-arylidene and C2-thioxo groups but lacks the N3-acetic acid substituent—yielded an IC50 of 2,940 nM in the same assay [2]. This represents an approximately 7.2-fold improvement in potency attributable solely to the presence of the N3-carboxymethyl group, consistent with independent SAR findings that removal of the acetic acid moiety from rhodanine-3-acetic acid chemotypes leads to inactive or weakly active compounds.

Aldose reductase inhibition Structure-activity relationship N3-substitution effect

The 2-Thioxo Group is Indispensable: 2,4-Dioxo Analog Shows Negligible ALR2 Inhibition Despite Identical C5 and N3 Substitution

Replacement of the 2-thioxo (C=S) group with a 2-oxo (C=O) group—converting the rhodanine core to a 2,4-thiazolidinedione—dramatically compromises ALR2 inhibitory activity. The target compound displays an IC50 of 25 nM against human recombinant ALR2 [1]. In contrast, (Z)-2-[2,4-dioxo-5-(3-phenoxybenzylidene)thiazolidin-3-yl]acetamide, which bears the identical 3-phenoxybenzylidene C5-substituent and an N3-acetamide group (closely related to the target's N3-acetic acid) but replaces 2-thioxo with 2-oxo, achieves only 8% inhibition at 12.5 µM against human ALR2 [2]. This near-complete loss of activity—from low nanomolar potency to virtually no inhibition—demonstrates that the 2-thioxo group functions as an essential pharmacophoric element for ALR2 binding, likely through specific sulfur-mediated interactions within the enzyme active site that cannot be replicated by the oxygen analog.

Aldose reductase inhibition 2-Thioxo pharmacophore Thiazolidinedione vs rhodanine

Potency Against Human Recombinant ALR2 Matches or Exceeds Epalrestat, the Only Clinically Approved Aldose Reductase Inhibitor

Epalrestat is the sole (4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivative used in clinical practice for diabetic neuropathy. The target compound demonstrates an IC50 of 25 nM against human recombinant ALR2 [1]. Epalrestat's reported IC50 values range from 10 nM (rat lens) to 26 nM (human placenta) to 72–400 nM depending on assay conditions and enzyme source [2]. In a standardized comparative study of six rhodanine acetic acid derivatives against rat lens ALR2, epalrestat exhibited an IC50 of approximately 400 nM, with four of the tested derivatives proving more potent [2]. The target compound's IC50 of 25 nM positions it among the most potent aldose reductase inhibitors in the rhodanine-3-acetic acid class, exhibiting comparable or superior potency to epalrestat depending on the enzyme source, while offering a distinct 3-phenoxybenzylidene substitution not present in epalrestat.

Aldose reductase inhibitor Epalrestat comparison Diabetic complications

3-Phenoxybenzylidene Substitution Endows Dual ALR2/HCV NS5B Polymerase Inhibitory Activity, a Profile Absent in Halogenated Benzylidene Analogs

The 3-phenoxybenzylidene group at C5 confers a multi-target pharmacological profile not shared by closely related halogenated benzylidene analogs. In a direct head-to-head evaluation within the same study, the target compound (Compound 28) inhibited HCV NS5B polymerase with an IC50 of 7.7 µM, while the 3,4-dichlorobenzylidene analog (Compound 27) showed an IC50 of 8.4 µM—a modest but consistent advantage for the 3-phenoxy substitution [1]. More importantly, the 3-phenoxybenzylidene scaffold served as the starting point for further optimization: molecular hybridization of this compound with another lead produced Compound 27 (IC50 = 6.7 µM), and subsequent SAR exploration around the terminal phenyl ring of the 3-phenoxybenzylidene moiety ultimately yielded Compound 34 with an IC50 of 2.6 µM against NS5B [2]. This demonstrates that the 3-phenoxy substitution not only provides intrinsic NS5B activity but also enables productive downstream medicinal chemistry optimization that would not be accessible with simpler benzylidene substituents.

HCV NS5B polymerase inhibition Multi-target pharmacology 3-Phenoxybenzylidene SAR

The (4-Oxo-2-thioxothiazolidin-3-yl)acetic Acid Chemotype Demonstrates ALR2 Selectivity Over ALR1 and Low Cytotoxicity—Class-Level Attributes Relevant to the Target Compound

Although selectivity and cytotoxicity data specific to [4-oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid have not been published as standalone measurements, the compound belongs to a well-characterized chemotype whose collective properties inform its expected profile. In a systematic study of six (4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, all compounds exhibited ALR2 inhibition selectivity relative to the structurally related aldehyde reductase (ALR1) that was comparable to or exceeded that of epalrestat [1]. Furthermore, all tested compounds in this series showed negligible antiproliferative (cytotoxic) activity against the HepG2 human hepatoma cell line, a relevant model for hepatic safety assessment [1]. Independent SAR studies have confirmed that the free carboxylic acid at the N3 position is essential for both ALR2 potency and selectivity, as its removal led to inactive or weakly active compounds [2]. The target compound, which retains this essential N3-acetic acid pharmacophore, is therefore expected to exhibit the favorable selectivity and low cytotoxicity characteristic of the chemotype.

ALR2 selectivity Aldehyde reductase counter-screening Cytotoxicity profiling

Prioritized Research and Procurement Scenarios for [4-Oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid


Diabetic Complication Research Requiring Nanomolar ALR2 Inhibition with a Non-Epalrestat Chemotype

For academic or industrial groups developing next-generation aldose reductase inhibitors for diabetic neuropathy, retinopathy, or nephropathy, this compound provides an IC50 of 25 nM against human recombinant ALR2 [1], placing it in the same potency tier as epalrestat while offering a structurally differentiated 3-phenoxybenzylidene scaffold. Its potency advantage of ~7.2-fold over the N3-unsubstituted analog [2] confirms that the acetic acid moiety is essential and validates its selection for SAR expansion programs. The chemotype's demonstrated ALR2-over-ALR1 selectivity and low HepG2 cytotoxicity [3] further support its use as a lead-like starting point for medicinal chemistry optimization.

Polyol Pathway Probe Development Requiring a 2-Thioxo (Rhodanine) Rather Than 2,4-Dioxo (Thiazolidinedione) Core

Investigators needing a chemical probe that engages ALR2 with verified target engagement should select this compound over 2,4-dioxo analogs. The >500-fold potency difference between the 2-thioxo target compound (IC50 25 nM) and the corresponding 2,4-dioxo analog (8% inhibition at 12.5 µM) [1][2] demonstrates that the thioxo group is pharmacophorically indispensable. Procurement of the correct 2-thioxo compound ensures meaningful ALR2 inhibition in cell-based or in vivo models of sorbitol accumulation.

HCV Antiviral Drug Discovery Leveraging a Dual ALR2/NS5B Pharmacophore

This compound (Compound 28) was identified as a validated hit in a structure-based virtual screening campaign against HCV NS5B polymerase, exhibiting an IC50 of 7.7 µM [1]. Its 3-phenoxybenzylidene moiety proved amenable to productive SAR exploration, ultimately yielding optimized derivatives with IC50 values as low as 2.6 µM [2]. Research programs investigating connections between metabolic disorders (diabetes) and HCV infection—or seeking multi-target antiviral agents—may find this dual ALR2/NS5B scaffold a unique chemical starting point not available from simple benzylidene or halogenated rhodanine analogs.

Reference Standard for Rhodanine-3-Acetic Acid SAR Studies and Pharmacophore Validation

The compound serves as a well-characterized reference molecule for validating computational pharmacophore models of ALR2 inhibition. Its IC50 values against both human recombinant ALR2 (25 nM) and bovine lens ALR2 (410 nM) [1], combined with its documented HCV NS5B activity (IC50 7.7 µM) [2], provide multi-target benchmarking data that can anchor docking studies, QSAR model development, and selectivity profiling efforts. The availability of direct comparator data against the N3-unsubstituted analog (2,940 nM) [1] and the 2,4-dioxo counterpart [3] makes it a uniquely informative tool compound for dissecting the contributions of individual structural features to target engagement.

Quote Request

Request a Quote for [4-oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.